4-Bromo-4'carboethoxybenzophenone
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Overview
Description
4-Bromo-4’carboethoxybenzophenone, also known as ethyl 4-(4-bromobenzoyl)benzoate, is an organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol . This compound is characterized by the presence of a bromine atom and a carboethoxy group attached to a benzophenone core. It is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
The synthesis of 4-Bromo-4’carboethoxybenzophenone can be achieved through several routes. One common method involves the reaction of (4-(ethoxycarbonyl)phenyl)zinc pivalate with chloro-trimethyl-silane and copper (I) cyanide di (lithium chloride) in tetrahydrofuran at 0°C under an inert atmosphere. This is followed by the addition of 4-chlorobenzoyl chloride in tetrahydrofuran at 25°C for 4 hours . Another method involves the use of (3-(ethoxycarbonyl)benzyl)zinc pivalate and 4-bromobenzoyl chloride .
Chemical Reactions Analysis
4-Bromo-4’carboethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted benzophenones and other derivatives.
Scientific Research Applications
4-Bromo-4’carboethoxybenzophenone is utilized in a variety of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Bromo-4’carboethoxybenzophenone involves its interaction with various molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, forming a new Pd–C bond . This process is crucial for the formation of carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
4-Bromo-4’carboethoxybenzophenone can be compared with other similar compounds such as:
4-Bromobenzophenone: Lacks the carboethoxy group, making it less versatile in certain synthetic applications.
4-Carboethoxybenzophenone: Lacks the bromine atom, which limits its use in substitution reactions.
4-Bromo-4’-methylbenzophenone: Contains a methyl group instead of a carboethoxy group, affecting its reactivity and applications.
The presence of both the bromine atom and the carboethoxy group in 4-Bromo-4’carboethoxybenzophenone makes it unique and highly valuable for a wide range of chemical transformations and research applications.
Properties
IUPAC Name |
ethyl 4-(4-bromobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVFBVANGWWSME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641434 |
Source
|
Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-80-9 |
Source
|
Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746651-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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